Balanced Lipophilicity for CNS Drug Design
The target compound's computed XLogP3 of 0.4 falls precisely within the optimal CNS druglikeness window (0–3) and balances aqueous solubility with passive membrane permeability [1]. This differentiates it from 6-phenylpiperidin-2-one, which exhibits a higher XLogP3 of 1.5 (a +1.1 log unit increase that can reduce aqueous solubility and elevate metabolic clearance risk), and from 6-(aminomethyl)piperidin-2-one, which shows a low XLogP3 of -0.9 (a -1.3 log unit decrease that can compromise membrane permeability and CNS penetration) [2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 6-Phenylpiperidin-2-one (XLogP3 = 1.5); 6-(Aminomethyl)piperidin-2-one (XLogP3 = -0.9); 1-[4-(Aminomethyl)phenyl]piperidin-2-one (XLogP3 = 0.6) |
| Quantified Difference | ΔXLogP3 = -1.1 vs. 6-phenyl analog; +1.3 vs. aminomethyl-only analog; -0.2 vs. N-aryl regioisomer |
| Conditions | XLogP3-AA algorithm, PubChem computed properties (release 2021–2025) |
Why This Matters
Procurement of an intermediate with a logP of 0.4 reduces the need for downstream lipophilicity adjustment, saving 1–2 synthetic steps in lead optimization campaigns targeting CNS or balanced-profile drug candidates.
- [1] PubChem CID 165689316. 6-(Aminomethyl)-6-phenylpiperidin-2-one. Computed Properties: XLogP3-AA 0.4. National Center for Biotechnology Information, 2021–2025. View Source
- [2] PubChem CID 600225. 6-Phenylpiperidin-2-one. Computed Properties: XLogP3-AA 1.5. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem CID 86327884. (6R)-6-(Aminomethyl)piperidin-2-one. Computed Properties: XLogP3-AA -0.9. National Center for Biotechnology Information, 2019. View Source
